molecular formula C21H25IO4 B12826805 [Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene

[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12826805
M. Wt: 468.3 g/mol
InChI Key: UQDWRFVEVCQBPZ-UHFFFAOYSA-N
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Description

[Acetyloxy(phenyl)methyl] acetate: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. [Acetyloxy(phenyl)methyl] acetate is an ester, characterized by the presence of an acetyloxy group attached to a phenylmethyl group. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and one iodine atom attached to a benzene ring.

Preparation Methods

[Acetyloxy(phenyl)methyl] acetate

The synthesis of [Acetyloxy(phenyl)methyl] acetate typically involves the esterification of phenylmethyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with an iodine atom on the benzene ring .

Chemical Reactions Analysis

[Acetyloxy(phenyl)methyl] acetate

1-iodo-2,3,4,5-tetramethylbenzene

Scientific Research Applications

[Acetyloxy(phenyl)methyl] acetate

1-iodo-2,3,4,5-tetramethylbenzene

Mechanism of Action

[Acetyloxy(phenyl)methyl] acetate

The mechanism of action of [Acetyloxy(phenyl)methyl] acetate in biological systems involves its hydrolysis to release phenylmethyl alcohol and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene can act as a precursor in the synthesis of radiolabeled compounds. Its iodine atom can be replaced with radioactive isotopes, allowing for imaging and diagnostic applications in medical research .

Comparison with Similar Compounds

[Acetyloxy(phenyl)methyl] acetate

1-iodo-2,3,4,5-tetramethylbenzene

Properties

Molecular Formula

C21H25IO4

Molecular Weight

468.3 g/mol

IUPAC Name

[acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C11H12O4.C10H13I/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10;1-6-5-10(11)9(4)8(3)7(6)2/h3-7,11H,1-2H3;5H,1-4H3

InChI Key

UQDWRFVEVCQBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(=O)OC(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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